![molecular formula C16H13F2N3OS B2588429 2,6-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034451-37-9](/img/structure/B2588429.png)
2,6-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Characterization
- The synthesis of related thiophene and pyrazole derivatives highlights innovative approaches to creating complex molecules with potential applications in developing novel materials and pharmaceuticals. These methods involve the coupling of diazo compounds with various nucleophiles to yield a range of heterocyclic derivatives, showcasing the versatility of thiophene and pyrazole moieties in synthetic chemistry (Mohareb et al., 2004).
Potential Medicinal Applications
- Research on derivatives of similar structures has shown promise in medical applications, such as imaging agents for cancers. For instance, a study on the synthesis of a PET imaging agent targeting B-Raf(V600E) in cancers demonstrates the relevance of difluorobenzamide derivatives in diagnostic medicine (Wang et al., 2013).
Material Science Applications
- The introduction of thiophene and pyrazole moieties into polymers and other materials has been explored for its impact on electrochemical and electrochromic properties. These modifications can lead to materials with desirable electronic properties for applications in electronics and optoelectronics (Hu et al., 2013).
Antimicrobial and Anticancer Activities
- Some studies have focused on the synthesis of new heterocycles incorporating thiophene and pyrazole units, demonstrating significant antimicrobial and anticancer activities. This suggests potential research avenues for 2,6-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide in developing new therapeutic agents (Gad-Elkareem et al., 2011).
作用機序
Target of Action
The primary targets of 2,6-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide are the hepatitis B virus (HBV) and hepatitis D virus (HDV). These viruses are responsible for chronic hepatitis B and D infections, respectively .
Mode of Action
2,6-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide interacts with its targets by inhibiting the encapsidation of pregenomic (pg) RNA, which is essential for the replication of HBV DNA . By blocking this process, the compound effectively halts the replication of the virus .
Biochemical Pathways
The affected pathway is the reverse transcriptional replication of HBV DNA. The encapsidation of pg RNA, together with viral DNA polymerase, into a nucleocapsid is a crucial step in this pathway . By inhibiting this process, 2,6-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide disrupts the replication of HBV, thereby preventing the progression of the disease .
Result of Action
The molecular and cellular effects of 2,6-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide’s action result in the inhibition of HBV replication. This leads to a decrease in the viral load in the patient, thereby alleviating the symptoms of the disease and preventing further liver damage .
特性
IUPAC Name |
2,6-difluoro-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3OS/c17-12-2-1-3-13(18)15(12)16(22)19-6-8-21-7-4-14(20-21)11-5-9-23-10-11/h1-5,7,9-10H,6,8H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHOPENUKBJKLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCN2C=CC(=N2)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。